Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group. The tert-butyl group is a highly reactive moiety in chemical transformations, and it has implications in biosynthetic and biodegradation pathways .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate” are not available, similar compounds have been synthesized using various methods .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy . Tert-butyl groups have been used as probes for NMR studies of macromolecular complexes .Chemical Reactions Analysis
Tert-butyl groups exhibit a unique reactivity pattern, which is highlighted by their use in various chemical transformations . They can act as catalysts for certain reactions and as ligands in coordination chemistry.Physical And Chemical Properties Analysis
Tert-butyl compounds generally have unique physical and chemical properties. For example, tert-butyl alcohol is a colorless solid that melts near room temperature and has a camphor-like odor .Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations . It has implications in various biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, however, is known to elicit a unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . Its unique reactivity pattern can influence these pathways and their downstream effects .
Result of Action
The unique reactivity pattern of the tert-butyl group can influence various chemical transformations and biological processes .
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate MOPC in lab experiments is its potent inhibitory effect on acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. However, one limitation of using this compound MOPC is its potential toxicity, which can vary depending on the dose and duration of exposure.
Future Directions
There are several future directions for research involving Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate MOPC, including its potential use as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Other potential areas of research include its effects on other neurotransmitter systems, its potential as an anti-inflammatory agent, and its potential as an antioxidant. Further studies are needed to fully understand the potential benefits and limitations of this compound MOPC in these areas.
Synthesis Methods
Tert-butyl MOPC can be synthesized using a variety of methods, including the reaction of Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate 3-aminopiperidine-1-carboxylate with methyl chloroformate in the presence of a base. Another method involves the reaction of this compound 3-aminopiperidine-1-carboxylate with acetic anhydride and sodium acetate in acetic acid. The yield of this compound MOPC varies depending on the method used, but it is generally around 50-70%.
Scientific Research Applications
Tert-butyl MOPC has been used in various scientific research studies, including those related to drug discovery, pharmacology, and neuroscience. It has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive function, including improved memory and attention.
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(13)5-9(7-12)15-4/h9H,5-7H2,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZUYXGKPKJPIK-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC(=O)C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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